1-(3,6-Dibromo-carbazol-9-yl)-3-(2-ethyl-phenylamino)-propan-2-ol

Physicochemical property CNS drug-likeness Blood-brain barrier permeability

Researchers needing a precise chemical probe for NAMPT activation SAR studies often face supply gaps for non-commercial P7C3 analogs. This 2-ethylphenylamino derivative directly addresses that need by providing a sterically and electronically distinct comparator to parent P7C3 (CAS 301353-96-8) and the 2,4-dimethyl analog (CAS 313268-28-9). Key supply & research values: • Enables >10-fold potency differentiation mapping in proneurogenic assays, per seminal SAR findings. • Provides a controlled variable for correlating increased lipophilicity (est. +0.8 to +1.0 LogP) with BBB penetration in pharmacokinetic profiling. • Supplied as a racemic mixture suitable for chiral resolution, allowing direct enantiomer-specific bioactivity comparison in neuroprotection models. For batch-specific purity documentation and custom synthesis lead times, please submit an inquiry.

Molecular Formula C23H22Br2N2O
Molecular Weight 502.2 g/mol
Cat. No. B12191154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,6-Dibromo-carbazol-9-yl)-3-(2-ethyl-phenylamino)-propan-2-ol
Molecular FormulaC23H22Br2N2O
Molecular Weight502.2 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O
InChIInChI=1S/C23H22Br2N2O/c1-2-15-5-3-4-6-21(15)26-13-18(28)14-27-22-9-7-16(24)11-19(22)20-12-17(25)8-10-23(20)27/h3-12,18,26,28H,2,13-14H2,1H3
InChIKeyZMKNFHSANSPXSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,6-Dibromo-carbazol-9-yl)-3-(2-ethyl-phenylamino)-propan-2-ol: Compound Identity, P7C3-Class Membership, and Procurement Relevance


1-(3,6-Dibromo-carbazol-9-yl)-3-(2-ethyl-phenylamino)-propan-2-ol (molecular formula C₂₃H₂₂Br₂N₂O; molecular weight 502.2 g/mol) is a synthetic aminopropyl carbazole derivative belonging to the P7C3 class of neuroprotective and proneurogenic small molecules [1]. The compound features a 3,6-dibromo-carbazole core linked via a 2-hydroxypropyl spacer to a 2-ethyl-substituted phenylamino moiety. This 2-ethyl modification distinguishes it from the prototypical P7C3 scaffold (unsubstituted phenylamino; CAS 301353-96-8; MW 474.19 g/mol) and from other commercially available analogs such as the 2,4-dimethyl-phenylamino (CAS 313268-28-9) and 3,4-dimethyl-phenylamino variants . The P7C3 class is characterized by activation of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD⁺ salvage pathway, leading to enhanced neuronal survival, mitochondrial protection, and cardioprotective signaling [1][2].

P7C3-class aminopropyl carbazole analog with 2-ethyl-phenylamino substituent; structural differentiation from unsubstituted P7C3.
NAMPT salvage pathway study tool; neuronal survival assay context and cell-based neurogenesis research.
Racemic mixture with chiral center; enables enantiomer-specific activity investigation and stereochemical control studies.

Why Generic Substitution of 1-(3,6-Dibromo-carbazol-9-yl)-3-(2-ethyl-phenylamino)-propan-2-ol with Unsubstituted P7C3 or Other Analogs Is Scientifically Unjustified


Within the P7C3 aminopropyl carbazole class, even minor modifications to the phenylamino substituent produce substantial differences in neuroprotective potency, efficacy ceiling, and target engagement. In the seminal SAR study by MacMillan et al. (2011), systematic variation of the aniline ring substituent across ~300 analogs revealed that potency differences exceeding 10-fold were common between structurally adjacent analogs [1]. Similarly, the PNAS 2012 head-to-head comparison demonstrated that P7C3-A20 (a specific analog) exhibited both greater potency and a higher ceiling of neuroprotective efficacy than parent P7C3 in MPTP-mediated dopaminergic neuron death [2]. The 2-ethyl substituent on the target compound alters steric bulk, lipophilicity (predicted LogP), hydrogen-bonding capacity, and metabolic stability relative to the unsubstituted phenylamino (P7C3), 2,4-dimethyl-phenylamino, and 3-methoxy-phenylamino variants . Without batch-specific comparative bioactivity data, substitution with a different analog introduces uncontrolled variables in NAMPT activation efficiency, blood-brain barrier penetration, and in vivo neurogenic efficacy—each of which has been shown to vary non-linearly with phenyl ring substitution in this chemical series [1][2].

SAR Sensitivity Phenyl ring substituent changes in this series may substantially shift NAMPT activation potency, even between adjacent analogs.
Lipophilicity Shift Estimated LogP increase may alter blood-brain barrier penetration and tissue distribution profiles relative to parent P7C3.
Racemic Material Supplied as racemate; active enantiomer fraction unknown, introducing assay variability if enantiopure activity is required.

Product-Specific Quantitative Evidence for 1-(3,6-Dibromo-carbazol-9-yl)-3-(2-ethyl-phenylamino)-propan-2-ol: Comparator-Anchored Differentiation Data


Molecular Weight and Lipophilicity Differentiation vs. Parent P7C3 (Unsubstituted Phenylamino)

The target compound (MW 502.2 g/mol) is 28 Da heavier than P7C3 (MW 474.19 g/mol) due to the 2-ethyl substituent on the phenylamino ring . This structural difference increases calculated lipophilicity by an estimated +0.8 to +1.0 LogP units, a magnitude known to influence CNS penetration and target engagement within the P7C3 class [1]. The molecular formula C₂₃H₂₂Br₂N₂O distinguishes it from the 2,4-dimethyl analog (CAS 313268-28-9, also C₂₃H₂₂Br₂N₂O) by the position and nature of substituents (ortho-ethyl vs. ortho,para-dimethyl), which alters the electron-donating character and steric profile of the aniline nitrogen .

MW & Lipophilicity
Class-level
ΔMW +28 Da; estimated ΔLogP +0.8–1.0 vs. unsubstituted P7C3
Physicochemical differentiation supports CNS permeability study relevance.
Values estimated; confirm experimentally for this batch.
Physicochemical property CNS drug-likeness Blood-brain barrier permeability

NAMPT Activation Potency: Class-Level Inference from P7C3 Pharmacological Profile

The P7C3 class exerts neuroprotective effects through activation of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD⁺ salvage pathway. Parent P7C3 demonstrates an EC₅₀ of 100 nM for protecting mouse neural progenitor cells (NPCs) from apoptosis . Active P7C3 variants have been shown to enhance purified NAMPT enzyme activity [1]. However, direct NAMPT binding by P7C3 has not been consistently detected by biophysical methods, and some studies report that P7C3 shows no activity in certain NAMPT assays, suggesting an indirect mechanism [2]. The 2-ethyl-phenylamino modification on the target compound is expected to modulate this activity; the MacMillan et al. (2011) SAR study demonstrated that phenyl ring substitution patterns in this series can alter proneurogenic potency by >10-fold [3]. Quantitative NAMPT activation data for this specific analog are not yet available in the peer-reviewed literature.

NAMPT Potency
Class-level
No direct quantitative data for this analog; parent P7C3 EC₅₀ 100 nM in NPC apoptosis assay.
Potency cannot be assumed; >10-fold SAR variability requires empirical determination.
Reported P7C3 activity is for reference only; verify for this specific compound.
NAMPT activation NAD+ salvage pathway Neuroprotection

Cardioprotective Signaling: P7C3-Class Evidence for Nampt-SIRT1-pAKT-p-eNOS Pathway Activation Not Yet Confirmed for the 2-Ethyl Analog

A 2022 study by Tur et al. demonstrated that P7C3 (unsubstituted phenylamino) administered to diabetic db/db mice for 4 weeks significantly rescued NADH/NAD⁺ ratios, increased Nampt and SIRT1 enzymatic activities, enhanced p-AKT and p-eNOS cardioprotective signaling, decreased infarct size, and reduced blood glucose compared to vehicle-treated controls [1]. P7C3 decreased Troponin I and lactate dehydrogenase (LDH) release during myocardial ischemia-reperfusion injury. The Evitachem product listing indicates that the 2-ethyl-phenylamino analog also targets NAMPT activation and may share cardioprotective properties ; however, no peer-reviewed study has yet compared the cardioprotective efficacy of the 2-ethyl analog directly against P7C3 or vehicle in any in vivo model.

Cardioprotective Signal
Data to verify
No in vivo cardioprotection data for 2-ethyl analog; P7C3 rescued NADH/NAD⁺ ratio, reduced infarct size in db/db mice.
Cardioprotective efficacy unconfirmed; independent validation required before cardiovascular research use.
P7C3 data from Tur et al. 2022; does not guarantee analog activity.
Cardioprotection NAMPT Diabetic cardiomyopathy Ischemia-reperfusion injury

Differentiation from 3,6-Dibromocarbazole Piperazine Bax Channel Blockers: Target Specificity and Scaffold Divergence

A structurally distinct series of 3,6-dibromocarbazole piperazine derivatives of 2-propanol has been characterized as the first small-molecule inhibitors of cytochrome c release via Bax channel modulation [1]. These compounds inhibit Bid-induced Bax activation in a mitochondrial assay at 10 μM [2]. Unlike the target compound—which features a phenylamino side chain and is implicated in NAMPT activation—the piperazine series acts through direct Bax channel blockade, representing a mechanistically orthogonal pathway within the same dibromocarbazole scaffold family. This divergence demonstrates that the 3,6-dibromocarbazole core is pharmacologically pluripotent, and side-chain identity critically determines target engagement. The 2-ethyl-phenylamino side chain of the target compound structurally precludes piperazine-type Bax channel activity, narrowing its likely mechanism to the NAMPT/NAD⁺ axis [3].

Bax Channel Selectivity
Method context
Piperazine dibromocarbazoles block Bax-mediated cytochrome c release at 10 μM; 2-ethyl-phenylamino analog predicts NAMPT pathway.
Mechanistically distinct; scaffold family pluripotent, side chain determines target engagement.
Procurement for apoptosis research must differentiate these divergent mechanisms.
Bax channel Cytochrome c release Apoptosis Mitochondrial assay

Enantiomeric Specificity: The P7C3 Class Displays Enantiomer-Dependent Mitochondrial Protection—Implications for the Racemic 2-Ethyl Analog

The P7C3 class demonstrates enantiomeric-selective stabilization of mitochondrial membrane potential and neuroprotection; the (R)-enantiomer is reported to be the active form for parent P7C3 [1][2]. The target compound, 1-(3,6-Dibromo-carbazol-9-yl)-3-(2-ethyl-phenylamino)-propan-2-ol, contains a chiral center at the 2-hydroxy position of the propanol linker and is typically supplied as a racemic mixture . In the absence of enantiomeric resolution data or (R)- vs. (S)-specific bioactivity characterization for this specific analog, users must assume that only a fraction of the racemic material may possess the desired biological activity, a factor that directly impacts dose-response calculations and inter-laboratory reproducibility.

Enantiomer Specificity
Class-level
P7C3 (R)-enantiomer active; target supplied racemic; no enantiomer-resolved bioactivity data available.
Activity may reside in one enantiomer; racemic material ~50% active fraction, affecting dose-response calculations.
Chiral resolution and comparative testing recommended for precise potency studies.
Enantioselectivity Mitochondrial membrane potential Neuroprotection

Purity Specification Benchmarking: Available Purity Data for the 2-Ethyl Analog vs. Commercially Available P7C3 and Dimethyl Analogs

The 2-ethyl-phenylamino analog is currently available from specialty vendors without a publicly disclosed minimum purity specification . By contrast, parent P7C3 (CAS 301353-96-8) is routinely supplied at ≥98% purity (HPLC) by major vendors including Sigma-Aldrich and Tocris , and the 2,4-dimethyl-phenylamino analog (CAS 313268-28-9) is available at ≥95% purity . The absence of a published purity specification for the 2-ethyl analog introduces procurement risk for applications requiring defined stoichiometry (e.g., quantitative pharmacology, analytical standard preparation, or in vivo dosing).

Purity Specification
Data to verify
No published purity spec for 2-ethyl analog; parent P7C3 ≥98% HPLC, 2,4-dimethyl analog ≥95%.
Undefined purity elevates procurement risk for quantitative pharmacology and in vivo dosing.
Request batch-specific Certificate of Analysis before ordering.
Compound purity Procurement specification Quality control

Optimal Research and Procurement Application Scenarios for 1-(3,6-Dibromo-carbazol-9-yl)-3-(2-ethyl-phenylamino)-propan-2-ol Based on Available Evidence


SAR Probe for Investigating ortho-Substitution Effects on P7C3-Class Neuroprotection and NAMPT Modulation

The 2-ethyl substituent on the phenylamino ring provides a sterically and electronically distinct probe point for structure-activity relationship (SAR) studies within the P7C3 aminopropyl carbazole series. The MacMillan et al. (2011) SAR campaign demonstrated that phenyl ring substitution can alter proneurogenic potency by >10-fold [1]. This compound serves as a direct comparator to the unsubstituted P7C3 (CAS 301353-96-8), the 2,4-dimethyl analog (CAS 313268-28-9), and the 3-methoxy analog to map the contribution of ortho-alkyl substitution to NAMPT activation efficiency, mitochondrial membrane potential stabilization, and neuronal survival in both in vitro NPC apoptosis assays and in vivo hippocampal neurogenesis models [1][2].

Comparative Cardioprotection Studies Alongside Parent P7C3 in Diabetic or Ischemia-Reperfusion Models

Given the demonstrated cardioprotective efficacy of P7C3 in db/db diabetic mice—including rescue of NADH/NAD⁺ ratios, increased Nampt and SIRT1 activity, enhanced p-AKT/p-eNOS signaling, reduced infarct size, and decreased Troponin I and LDH release [3]—the 2-ethyl analog is a logical candidate for comparative evaluation. Systematic side-by-side testing against P7C3 in the same diabetic cardiomyopathy or myocardial ischemia-reperfusion model would determine whether ortho-ethyl substitution enhances, preserves, or diminishes cardioprotective efficacy, providing essential data to guide analog selection for cardiovascular drug discovery programs [3].

Pharmacokinetic and Brain Penetration Comparative Analysis Across P7C3 Analogs

The estimated +0.8 to +1.0 LogP increase conferred by the 2-ethyl substituent relative to unsubstituted P7C3 makes this compound a valuable tool for investigating the relationship between lipophilicity and blood-brain barrier penetration within the P7C3 class. P7C3 is established as orally bioavailable and brain-penetrant [2]; comparative pharmacokinetic profiling (plasma and brain AUC, Cₘₐₓ, t₁/₂, brain-to-plasma ratio) of the 2-ethyl analog vs. P7C3 would quantify the impact of this specific structural modification on CNS exposure, directly informing medicinal chemistry optimization strategies [2].

Enantiomeric Resolution and (R)- vs. (S)-Activity Profiling for Chiral P7C3 Analog Characterization

Since the P7C3 class exhibits enantiomer-dependent activity, with the (R)-enantiomer reported as the active form for parent P7C3 [4], the racemic 2-ethyl analog presents an opportunity for chiral resolution and enantiomer-specific bioactivity determination. Researchers can separate (R)- and (S)-enantiomers by chiral HPLC and test each in parallel in NPC apoptosis protection assays, mitochondrial membrane potential measurements, and in vivo neurogenesis models to establish whether the enantiomeric preference of the parent scaffold is preserved, inverted, or abolished by ortho-ethyl substitution [1][4].

Application
Selection Property
Validation Focus
P7C3 ortho-alkyl SAR studies
Structurally distinct 2-ethyl probe for NAMPT pathway profiling
Comparative neurogenesis and NPC apoptosis assays vs. unsubstituted/dimethyl analogs
Diabetic cardiomyopathy and I/R model comparison
NAMPT-dependent cardioprotective signaling evaluation
NAD⁺ salvage, p-AKT/p-eNOS, and infarct size endpoints in db/db or I/R models
BBB penetration and PK profile comparison
Lipophilicity-driven CNS exposure modulation
Brain-to-plasma ratio, AUC, Cₘₐₓ across P7C3 analogs
Chiral resolution and enantiomer-specific bioactivity
Racemic 2-ethyl analog for (R)-/(S)- potency differentiation
Mitochondrial membrane potential and neurogenesis assay comparison between enantiomers
Quote Request

Request a Quote for 1-(3,6-Dibromo-carbazol-9-yl)-3-(2-ethyl-phenylamino)-propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.